Anguizole

Vue d'ensemble

Description

Applications De Recherche Scientifique

Inhibition of HCV Replication

Anguizole is a selective inhibitor of the non-structural protein 4B (NS4B) of the Hepatitis C virus (HCV), with an IC50 of 310 nM. NS4B plays a crucial role in the formation of the HCV replication complex, and Anguizole’s ability to disrupt NS4B-AH2-mediated biological functions significantly impacts the HCV life cycle .

Impact on Viral Protein Expression

Research has shown that Anguizole can reduce HCV protein expression, as determined by an ELISA-based HCV replication assay. This indicates its potential utility in decreasing viral load and mitigating disease progression without significant toxicity .

Mécanisme D'action

Target of Action

Anguizole is a selective inhibitor of NS4B , a nonstructural protein found in the Hepatitis C Virus (HCV) . NS4B plays a pivotal role in HCV replication by inducing a specific membrane rearrangement and designating membranous web . Anguizole targets the second amphipathic helix of NS4B (NS4B-AH2), which is identified as a major regulator for NS4B oligomerization .

Mode of Action

Anguizole disrupts NS4B-AH2-mediated biological functions of NS4B . It significantly suppresses viral genome replication by disrupting NS4B’s dimerization/multimerization as well as its interaction with NS5A . This disruption of NS4B’s dimerization/multimerization is suggested as one of the potential mechanisms of action for Anguizole to suppress HCV replication .

Biochemical Pathways

The primary biochemical pathway affected by Anguizole is the HCV replication process. By inhibiting NS4B, Anguizole disrupts the formation of the membranous web, a structure essential for HCV replication . This disruption affects the downstream effects of HCV replication, leading to a reduction in HCV protein expression .

Pharmacokinetics

It is known that anguizole is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Anguizole’s action is the significant reduction of HCV replication . By disrupting NS4B’s dimerization/multimerization and its interaction with NS5A, Anguizole inhibits the formation of the membranous web, thereby suppressing HCV replication .

Action Environment

Factors such as climate, soil properties, vegetation, and the presence of mobile genetic elements can influence the distribution and spread of antibiotic resistance

Orientations Futures

While NS4B inhibitors like Anguizole are not currently used in therapy, they could serve as new weapons to combat resistance to current HCV therapy in the future . The mechanism of action elucidated for Anguizole will enable better understanding of NS4B’s role in HCV life cycle and aid in the development of a safer and more effective new class of NS4B-AH2 inhibitors of HCV replication .

Propriétés

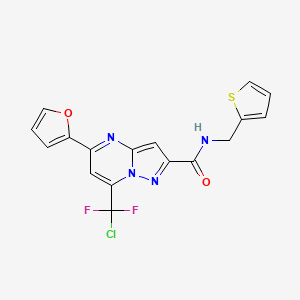

IUPAC Name |

7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF2N4O2S/c18-17(19,20)14-7-11(13-4-1-5-26-13)22-15-8-12(23-24(14)15)16(25)21-9-10-3-2-6-27-10/h1-8H,9H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNREAYNZPJROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)Cl)C(=O)NCC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359937 | |

| Record name | Anguizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

442666-98-0 | |

| Record name | Anguizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

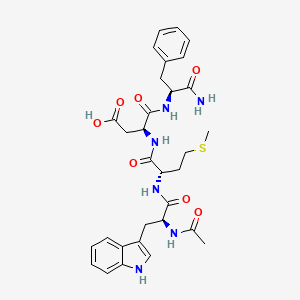

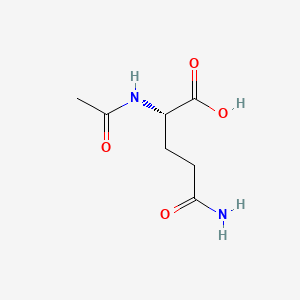

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)